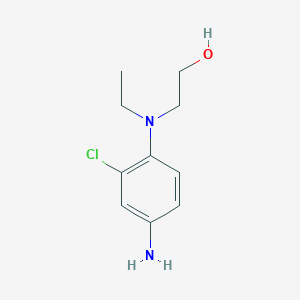

2-(4-Amino-2-chloroethylanilino)-1-ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-2-chloro-N-ethylanilino)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O/c1-2-13(5-6-14)10-4-3-8(12)7-9(10)11/h3-4,7,14H,2,5-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUKLCSYOHPGBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=C(C=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization for Structural and Conformational Analysis

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Solvatochromic Behavior and Solvent Polarity Effects

Without any primary research data, generating content for these sections would be speculative and would not meet the required standards of scientific accuracy and detail.

pH-Dependent Spectroscopic Transitions

The electronic absorption spectrum of 2-(4-Amino-2-chloroethylanilino)-1-ethanol is highly sensitive to changes in pH due to the presence of the ionizable aromatic amino group. Variations in hydrogen ion concentration alter the electronic structure of the molecule, leading to distinct spectroscopic shifts.

The aromatic amine functional group in the aniline (B41778) moiety is basic and can be protonated in acidic media. This protonation significantly impacts the electronic transitions of the molecule. In neutral or basic conditions, the nitrogen's lone pair of electrons can participate in resonance with the aromatic π-system, extending the conjugation. This generally results in absorption at longer wavelengths (a bathochromic or red shift).

Upon acidification, the amino group becomes protonated to form an anilinium ion. This protonation removes the lone pair from conjugation with the aromatic ring. youtube.com The loss of this conjugation results in a shift of the absorption maximum to a shorter wavelength (a hypsochromic or blue shift) and a decrease in the absorption intensity (a hypochromic effect). youtube.comuomustansiriyah.edu.iq The UV-visible spectra of aniline itself exhibit this behavior, and similar effects are anticipated for its derivatives. researchgate.netajrsp.com

The transitions can be summarized in the following table, which illustrates the expected shifts based on the behavior of substituted anilines.

| pH Condition | Dominant Species | Electronic Effect | Expected Spectroscopic Shift |

| Acidic | Protonated (Anilinium form) | Lone pair on nitrogen is protonated and no longer in conjugation with the aromatic ring. | Hypsochromic (Blue Shift) & Hypochromic (Decreased Intensity) |

| Neutral/Basic | Unprotonated (Aniline form) | Lone pair on nitrogen is in conjugation with the aromatic ring, extending the π-system. | Bathochromic (Red Shift) & Hyperchromic (Increased Intensity) |

This interactive table is based on the general principles of pH effects on the UV-Vis spectra of aromatic amines.

By systematically measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated, from which the pKa of the aromatic amino group can be determined. The presence of an isosbestic point, a wavelength at which the absorbance of the sample remains constant despite changes in pH, would indicate a clear equilibrium between the protonated and unprotonated forms.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathways

Mass spectrometry is a critical tool for determining the precise molecular weight and elucidating the structure of this compound through its fragmentation patterns. The molecular formula of the compound is C₁₀H₁₅ClN₂O, corresponding to a monoisotopic mass of approximately 214.0873 Da. matrixscientific.com High-resolution mass spectrometry (HRMS) would be employed to confirm this accurate mass, distinguishing it from other compounds with the same nominal mass.

The fragmentation of this molecule in a mass spectrometer, typically under electron ionization (EI), would be expected to follow pathways characteristic of its functional groups: an aromatic amine, a secondary amine, a primary alcohol, and a chloroalkane.

Key expected fragmentation pathways include:

Alpha-Cleavage: This is a dominant fragmentation pathway for both amines and alcohols. libretexts.orglibretexts.org

Cleavage of the C-C bond adjacent to the secondary amine nitrogen would be highly favorable, leading to the formation of a resonance-stabilized iminium ion. For instance, cleavage between the anilino nitrogen and the ethyl bridge could lead to significant fragment ions.

Alpha-cleavage next to the oxygen of the ethanol (B145695) moiety would result in the loss of a CH₂OH radical, yielding a characteristic ion.

Loss of Small Molecules: The molecule may lose small, stable neutral molecules.

Dehydration (loss of H₂O) is a common fragmentation pathway for alcohols. libretexts.org

For anilines, the loss of hydrogen cyanide (HCN) from the aromatic ring is a known fragmentation process. miamioh.edu

Cleavage of the Chloroethyl Group: The bond between the chlorine atom and the ethyl group can cleave, or the entire chloroethyl side chain can be lost. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope. uab.edu

A summary of potential major fragments and their origins is presented below.

| m/z (mass-to-charge ratio) | Possible Fragment Structure/Identity | Fragmentation Pathway |

| M⁺ (e.g., ~214/216) | Molecular Ion | Ionization of the parent molecule |

| M-18 | [M-H₂O]⁺ | Loss of water from the ethanol group |

| M-31 | [M-CH₂OH]⁺ | Alpha-cleavage at the alcohol |

| M-49/51 | [M-CH₂Cl]⁺ | Loss of the chloromethyl radical |

| Variable | Iminium ions | Alpha-cleavage at the secondary amine |

This interactive table outlines theoretically derived fragmentation patterns based on the known behavior of the compound's functional groups.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis (if applicable)

X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, single-crystal XRD analysis would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

The molecule possesses several hydrogen bond donors (the primary amine -NH₂, the secondary amine -NH-, and the hydroxyl -OH group) and acceptors (the nitrogen and oxygen atoms, and the chlorine atom). In the solid state, it is highly probable that these groups would engage in an extensive network of intermolecular hydrogen bonds. The crystal structure of the related compound, 2-aminoethanol, reveals such hydrogen bonding networks. nih.gov

In the absence of a single crystal, powder X-ray diffraction (PXRD) could be utilized. This technique is applied to a microcrystalline powder to obtain a diffraction pattern that is characteristic of the compound's crystalline phase. While not providing the same level of detail as single-crystal XRD, PXRD is invaluable for:

Confirming the crystalline nature of a bulk sample.

Identifying the presence of different polymorphic forms (different crystal structures of the same compound).

Assessing the purity of a crystalline sample.

To date, the public literature does not appear to contain a published crystal structure for this compound. Should such data become available, it would offer conclusive insights into its solid-state conformation and packing arrangement.

Reaction Mechanisms and Fundamental Chemical Reactivity

Mechanism of Nucleophilic Attack at the Chloroethyl Carbon

The reactivity of the 2-chloroethyl group is the defining feature of aromatic nitrogen mustards. The reaction does not proceed through a simple direct substitution by an external nucleophile. Instead, it involves a crucial intramolecular activation step. The lone pair of electrons on the anilino nitrogen atom initiates an internal nucleophilic attack on the adjacent carbon atom bearing the chlorine atom.

The key mechanistic step in the alkylation reactions of aromatic nitrogen mustards, including 2-(4-Amino-2-chloroethylanilino)-1-ethanol, is the intramolecular cyclization to form a highly strained, three-membered heterocyclic cation known as an aziridinium (B1262131) ion. aacrjournals.orgrsc.orgresearchgate.net This process occurs through neighboring group participation, where the tertiary nitrogen atom acts as an internal nucleophile, displacing the chloride leaving group in an internal S_N2 reaction. nih.govresearchgate.net This unimolecular reaction is the rate-determining step for subsequent alkylation events. aacrjournals.orgebrary.net

The resulting aziridinium ion is a potent electrophile due to the significant ring strain and the positive charge on the nitrogen atom. researchgate.netuantwerpen.be This intermediate is highly reactive towards nucleophiles, which can attack either of the two carbon atoms of the ring, leading to its opening and the formation of a stable covalent bond. mdpi.com This two-step mechanism, involving the slow formation of the aziridinium ion followed by a rapid reaction with a nucleophile, is characteristic of nitrogen mustards. aacrjournals.orgaacrjournals.org The formation of this intermediate is particularly accelerated in aqueous solutions. rsc.org

Computational studies and experimental data on similar nitrogen mustards provide insight into the energetics of this process. The activation free energy (ΔG‡) for the formation of the aziridinium ion from mechlorethamine (B1211372), an aliphatic nitrogen mustard, has been calculated to be approximately 20.4 kcal/mol, which aligns well with experimental values of 22.5 kcal/mol. nih.gov For aromatic mustards, this energy barrier is generally higher due to the reduced nucleophilicity of the nitrogen atom. Thermodynamic parameters for the hydrolysis and nucleic acid alkylation of some aniline (B41778) mustards have been evaluated, suggesting the reaction proceeds via the aziridinium intermediate. nih.gov

Table 1: Kinetic and Thermodynamic Parameters for Aziridinium Ion Formation in a Related Nitrogen Mustard (Mechlorethamine)

| Parameter | Value | Reference |

|---|---|---|

| Calculated Activation Free Energy (ΔG‡) | 20.4 kcal/mol | nih.gov |

Note: Data is for the aliphatic nitrogen mustard mechlorethamine and serves to illustrate the energetic scale of the cyclization process.

The electrophilicity of the chloroethyl carbon is indirectly controlled by the electronic properties of the substituents on the aniline ring and the nitrogen atom. In aromatic mustards, the aniline nitrogen's lone pair is delocalized into the π-system of the aromatic ring, which reduces its basicity and nucleophilicity compared to aliphatic amines. ebrary.netnih.gov This delocalization effect slows down the rate of aziridinium ion formation, making aromatic mustards generally less reactive than their aliphatic counterparts. ebrary.net

For this compound, the substituents have competing effects:

Aromatic Ring : The phenyl group itself is electron-withdrawing via resonance, decreasing the mustard nitrogen's nucleophilicity. ebrary.net

Para-Amino Group (-NH₂) : This is a strong electron-donating group through resonance. It increases the electron density in the ring and, consequently, on the tertiary anilino nitrogen, thereby enhancing its nucleophilicity and accelerating the rate of cyclization.

N-ethanol and N-chloroethyl Groups : These alkyl substituents are weakly electron-donating through induction, which slightly increases the nitrogen's nucleophilicity.

Reactivity of the Aromatic Amine Moiety

The substituted aniline ring is an electron-rich system, making it a target for electrophilic attack. The reactivity and regioselectivity of such reactions are dictated by the electronic effects of the two nitrogen substituents.

Both the primary amino group (-NH₂) and the tertiary anilino group (-N(CH₂CH₂OH)(CH₂CH₂Cl)) are strong activating groups that direct incoming electrophiles to the ortho and para positions. byjus.comchemistrysteps.com In this compound, the para position relative to the tertiary amine is occupied by the primary amino group, and vice-versa.

The directing effects are as follows:

The para-amino group strongly activates the ring and directs incoming electrophiles to its ortho positions (positions 3 and 5).

The tertiary anilino group also strongly activates the ring and directs to its ortho positions (positions 3 and 5) and its para position (which is occupied by the -NH₂ group).

Therefore, electrophilic aromatic substitution reactions, such as halogenation or nitration, are strongly directed to positions 3 and 5 of the benzene (B151609) ring. Due to the high degree of activation from two nitrogen substituents, reactions may proceed rapidly and could be difficult to control, potentially leading to polysubstitution. byjus.com It is also important to note that under strongly acidic conditions, the amine groups will be protonated to form anilinium ions. These -NH₃⁺ and -NHR₂⁺ groups are strongly deactivating and meta-directing, which would drastically change the reactivity and substitution pattern of the ring. byjus.com

Aromatic amines are significantly weaker bases than aliphatic amines because the nitrogen's lone pair of electrons is delocalized into the aromatic ring, making it less available for protonation. The specific compound is a derivative of p-phenylenediamine (B122844). The molecule has two basic nitrogen centers: the primary aromatic amine and the tertiary aromatic amine.

Primary Amino Group : Its basicity is influenced by the electron-donating character of the alkylamino group in the para position.

Tertiary Anilino Group : Its basicity is reduced by resonance with the ring but enhanced by the inductive effect of its two alkyl substituents.

Generally, the tertiary anilino nitrogen is expected to be the more basic of the two aromatic amines due to the electron-donating nature of its alkyl groups, though its lone pair is still involved in resonance. The pKa of the conjugate acid of p-phenylenediamine is approximately 6.31, which is higher than that of aniline (~4.6) due to the presence of the second amino group. wikipedia.org The substituents in the target molecule would further modify these values. The protonation state is highly dependent on the pH of the solution.

Table 2: Comparison of Basicity (pKa of Conjugate Acid)

| Compound | pKa Value | Reference |

|---|---|---|

| Aniline | ~4.6 | stackexchange.com |

| p-Phenylenediamine | 6.31 | wikipedia.org |

| o-Phenylenediamine | 4.47 | stackexchange.com |

Note: This table provides context for the basicity of the parent aromatic diamine structure.

Reactivity of the Hydroxyl Group

The primary hydroxyl (-OH) group is a key site for various chemical transformations. Its reactivity is characterized by its acidity, its ability to form hydrogen bonds, and its susceptibility to oxidation.

The hydroxyl group of an alcohol can act as a weak acid, donating its proton. In the context of this compound, both the secondary aniline nitrogen and the primary aromatic amine nitrogen can act as proton acceptors. This allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecularly, a hydrogen bond can form between the hydroxyl group's hydrogen and the nitrogen atom of the anilino group. Such interactions are common in amino alcohols and can influence the conformational preferences of the molecule. nih.govacs.org These hydrogen bonds are a type of heterosynthon, which is a specific interaction pattern between different functional groups. nih.govresearchgate.net The strength of these intramolecular hydrogen bonds can be influenced by substituents on the molecule. nih.gov

Intermolecularly, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to associations between molecules. These interactions are significant in the condensed phase and affect physical properties such as boiling point and solubility.

Table 1: Potential Hydrogen Bonding Interactions

| Donor Group | Acceptor Group | Type of Interaction |

| Hydroxyl (-OH) | Anilino Nitrogen (-NH-) | Intramolecular/Intermolecular |

| Hydroxyl (-OH) | Amino Nitrogen (-NH2) | Intermolecular |

| Anilino Nitrogen (-NH-) | Hydroxyl Oxygen (-OH) | Intermolecular |

| Amino Nitrogen (-NH2) | Hydroxyl Oxygen (-OH) | Intermolecular |

The primary alcohol group in this compound is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to an aldehyde or further to a carboxylic acid.

Common oxidizing agents can be employed for this transformation. For instance, mild oxidizing agents would be expected to yield the corresponding aldehyde, 2-(4-Amino-2-chloroethylanilino)acetaldehyde. Stronger oxidation would lead to the formation of 2-(4-Amino-2-chloroethylanilino)acetic acid. The presence of the amino groups can complicate these reactions, as they are also susceptible to oxidation.

Furthermore, reactions with radicals, such as the hydroxyl radical (•OH), can lead to the formation of both oxidizing and reducing radical species. researchgate.net This reactivity is characteristic of ethanolamines and suggests complex degradation pathways under certain environmental or biological conditions. researchgate.net

Interplay of Functional Groups in Overall Chemical Behavior

Amino and Hydroxyl Group Interaction: The amino groups, being basic, can influence the acidity of the hydroxyl group. Protonation of the amino groups would increase the electron-withdrawing nature of the substituent, thereby increasing the acidity of the hydroxyl group. As discussed, hydrogen bonding between the amino and hydroxyl groups can affect their reactivity and the molecule's conformation. nih.govacs.orgrsc.org

Aniline Moiety's Influence: The aniline portion of the molecule is also redox-active. The nitrogen atom can be oxidized, a known reaction pathway for N-alkylanilines. acs.orgrsc.org This provides an alternative site for oxidation, competing with the hydroxyl group. The electronic nature of the aromatic ring, influenced by the amino and chloroethyl substituents, will affect the ease of this oxidation.

Chloroethyl Group Reactivity: The chloroethyl group introduces the potential for nucleophilic substitution reactions. The chlorine atom is a leaving group, and the carbon to which it is attached is electrophilic. This group has the potential to act as an alkylating agent, a property seen in similar structures containing chloroethyl moieties. cymitquimica.com This reactivity can lead to intramolecular cyclization, where one of the nitrogen atoms acts as a nucleophile to displace the chloride, or intermolecular reactions with other nucleophiles.

Influence on Hydroxyl Reactivity: The electron-donating nature of the amino group on the aniline ring can influence the reactivity of the entire molecule. Conversely, the electron-withdrawing nature of the chlorine atom in the chloroethyl group can also play a role. These electronic effects can be transmitted through the molecule, subtly affecting the reactivity of the hydroxyl group. For instance, substitution at positions alpha to the hydroxyl group has been shown to reinforce O-H···N intramolecular hydrogen bonds. nih.gov

Table 2: Summary of Functional Group Reactivity

| Functional Group | Key Reactions | Modulating Factors |

| Primary Hydroxyl | Acidity, Hydrogen Bonding, Oxidation (to aldehyde/carboxylic acid) | Influence of amino groups, electronic effects from the aromatic ring |

| Secondary Aniline | Basicity, Oxidation, Nucleophilicity | Electronic effects of ring substituents |

| Primary Aromatic Amine | Basicity, Oxidation, Nucleophilicity | Electronic effects of ring substituents |

| Chloroethyl | Nucleophilic Substitution (Alkylation) | Steric hindrance, nucleophilicity of other functional groups |

Computational Chemistry and Theoretical Investigations of Chemical Reactivity

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical methods are fundamental to describing the behavior of electrons in molecules, which in turn governs their structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for determining the ground state geometry—the most stable three-dimensional arrangement of atoms—and the associated energy of a molecule. For 2-(4-Amino-2-chloroethylanilino)-1-ethanol, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be used to optimize the molecular geometry. This process minimizes the energy of the molecule to find its most stable conformation. The resulting data would include precise bond lengths, bond angles, and dihedral angles, providing a detailed structural model.

Table 1: Hypothetical Optimized Geometrical Parameters from DFT Calculations

| Parameter | Value |

|---|---|

| C-C Bond Lengths (Å) | 1.52 - 1.54 |

| C-N Bond Lengths (Å) | 1.38 - 1.47 |

| C-O Bond Length (Å) | 1.43 |

| C-Cl Bond Length (Å) | 1.78 |

| C-N-C Bond Angle (°) | 118 - 122 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide highly accurate energetic information. These calculations would be employed to refine the energies obtained from DFT, offering a more precise understanding of the molecule's stability and the thermodynamics of its potential reactions.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical potential, hardness, and electrophilicity index.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

| HOMO-LUMO Gap (ΔE) | 4.9 |

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 0.9 |

| Chemical Hardness (η) | 2.45 |

| Electronegativity (χ) | 3.35 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms, as well as the aromatic ring, highlighting these as potential sites for reaction.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can also be used to map out the entire pathway of a chemical reaction, from reactants to products, including the high-energy transition states that must be overcome.

By identifying the structures of transition states—the molecular configurations at the peak of the energy barrier for a reaction—it is possible to calculate the activation energy. This value is critical for predicting the rate of a chemical reaction. Furthermore, the difference in enthalpy between the reactants and products gives the reaction enthalpy, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). For potential reactions involving this compound, such as cyclization or substitution reactions, these calculations would provide fundamental insights into the reaction kinetics and thermodynamics.

Modeling Solvent Effects on Reaction Mechanisms

For a molecule like this compound, which possesses polar amino and hydroxyl groups, solvent polarity is expected to play a crucial role in its reactions. For instance, in reactions where there is a significant charge separation in the transition state, a polar solvent would lower the activation energy, accelerating the reaction. Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction rate may decrease in a polar solvent. chemrxiv.org

To illustrate the magnitude of solvent effects on reaction barriers, the following table presents hypothetical data based on common computational models for a representative reaction involving a similar amino alcohol derivative.

Table 1: Modeled Solvent Effects on Activation Energy (Ea) for a Representative Reaction

| Solvent | Dielectric Constant (ε) | Calculated Ea (kJ/mol) |

|---|---|---|

| Gas Phase | 1 | 55.2 |

| n-Heptane | 1.9 | 52.8 |

| Dichloromethane | 8.9 | 48.5 |

| Ethanol (B145695) | 24.6 | 45.1 |

Conformational Analysis using Molecular Mechanics and Molecular Dynamics

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers and understand the energy landscape of a molecule. For flexible molecules like this compound, which has several rotatable bonds, this analysis is crucial for understanding its biological activity and reactivity.

Molecular mechanics (MM) and molecular dynamics (MD) are two key computational techniques used for conformational analysis. MM methods use classical physics to calculate the potential energy of a molecule as a function of its geometry, allowing for a rapid exploration of the conformational space. MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the transitions between different conformations.

For 1,2-aminoalcohols, the conformational landscape is often described by the torsional arrangements of the hydroxyl group (τ1 = HOCC), the skeletal frame (τ2 = OCCN), and the amino group (τ3 = CCNY). frontiersin.orgnih.gov The stability of different conformers is governed by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups. frontiersin.orgnih.gov

The table below shows representative data from a conformational analysis of a related amino alcohol, highlighting the relative energies of different conformers.

Table 2: Relative Energies of Stable Conformers of a Model Amino Alcohol

| Conformer | Dihedral Angle (O-C-C-N) (°) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

|---|---|---|---|

| Gauche (g) | ~60 | 0.00 | OH···N Hydrogen Bond |

| Anti (a) | ~180 | 2.5 | Steric Repulsion |

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models can predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR), and electronic absorption spectra (UV-Vis). These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new compounds. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used for this purpose.

By calculating the electronic structure of a molecule, it is possible to predict how it will interact with electromagnetic radiation. For example, the magnetic shielding around each nucleus can be calculated to predict NMR chemical shifts. Similarly, the vibrational modes of the molecule can be computed to predict the frequencies of IR absorption. For a molecule like this compound, theoretical predictions can help assign the complex signals in its NMR and IR spectra to specific atoms and functional groups.

The following table provides an example of how theoretical calculations can be compared with experimental spectroscopic data for a related compound.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for an Aniline (B41778) Derivative

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR Chemical Shift (C-Cl) | 128.5 ppm | 129.2 ppm |

| ¹³C NMR Chemical Shift (C-N) | 145.3 ppm | 146.1 ppm |

| IR Stretching Frequency (N-H) | 3420 cm⁻¹ | 3435 cm⁻¹ |

In Silico Design of Novel Analogues and Reaction Optimization

Computational chemistry plays a pivotal role in the rational design of new molecules with desired properties and in the optimization of chemical reactions. In silico design involves creating and evaluating virtual analogues of a lead compound to identify candidates with improved activity, selectivity, or other characteristics. By modifying the structure of this compound in a computational environment, researchers can predict how these changes will affect its properties without the need for immediate synthesis and testing.

For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues.

Furthermore, computational methods can be used to optimize reaction conditions. By modeling the reaction pathway, it is possible to identify the rate-determining step and understand how different catalysts, solvents, or temperatures might affect the reaction outcome. This can lead to the development of more efficient and selective synthetic routes.

The table below illustrates how computational screening could be used to evaluate potential analogues of this compound based on a predicted property.

Table 4: In Silico Screening of Novel Analogues Based on Predicted Receptor Binding Affinity

| Analogue | Modification | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Lead Compound | - | -7.5 |

| Analogue 1 | Replace -Cl with -F | -7.8 |

| Analogue 2 | Replace -Cl with -Br | -7.2 |

| Analogue 3 | Add methyl group to amino | -6.9 |

Chemical Transformations and Derivatization Studies

Modification of the 1-Ethanol Moiety

The hydroxyl group of the 1-ethanol side chain is a primary site for functionalization through oxidation, reduction, esterification, and etherification.

The secondary alcohol group in the molecule is susceptible to oxidation. Treatment with common oxidizing agents, such as chromic acid or potassium permanganate, would be expected to convert the secondary alcohol into the corresponding ketone, yielding a 2-(4-amino-2-chloroethylanilino)-1-ethanone derivative. In related aromatic amines, strong oxidizing agents like chromic acid have been shown to convert aniline (B41778) into quinone. noaa.gov

Conversely, the alcohol moiety is already in a reduced state. Further reduction of this group is not a typical transformation. However, should the alcohol be oxidized to a ketone, it could then be reduced back to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Such a reduction could have important stereochemical implications. Studies on analogous amino alcohol compounds show that other functional groups, such as a nitro group, can be selectively reduced while leaving the alcohol group intact. researchgate.net

Table 1: Expected Oxidation/Reduction Reactions of the 1-Ethanol Moiety

| Reaction Type | Reagent Examples | Expected Product |

|---|---|---|

| Oxidation | CrO₃, KMnO₄, PCC | Ketone derivative |

The hydroxyl group can readily undergo esterification when reacted with carboxylic acids or their more reactive derivatives, such as acid chlorides and anhydrides. This reaction is typically catalyzed by an acid. A variety of methods exist for the direct esterification of alcohols, including metal-free approaches using catalysts like N-bromosuccinimide. nih.govnih.gov This functionalization is a common strategy for modifying the properties of alcohol-containing molecules. yakhak.org

Etherification of the secondary alcohol can be achieved, for example, through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In molecules containing both hydroxyl and amino groups, O-alkylation can sometimes be a competing pathway with N-alkylation, depending on the reaction conditions. researchgate.net

Derivatization of the Anilino Nitrogen

The secondary nitrogen atom of the anilino group is a key site for derivatization through acylation and alkylation, and it can serve as a scaffold for building heterocyclic structures.

The anilino nitrogen, being a secondary amine, can be acylated by reacting it with acyl chlorides or anhydrides to form the corresponding N-acyl derivative (an amide). mdpi.comgoogle.com In amino alcohols, N-acylation is often selective over O-acylation of the hydroxyl group. researchgate.netgoogle.com

Alkylation of the anilino nitrogen with alkyl halides can also be performed. However, controlling the degree of alkylation can be challenging, as the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. ncert.nic.in Methodologies for the selective mono-N-alkylation of ethanolamines have been developed to avoid the formation of undesired dialkylated by-products. chemrxiv.orgchemrxiv.org In some cases, alkylation of ethanolamines can result in both N- and O-alkylation products simultaneously. researchgate.net

Table 2: Potential Derivatization of the Anilino Nitrogen

| Reaction Type | Reagent Examples | Expected Product Class |

|---|---|---|

| N-Acylation | Acetyl chloride, Acetic anhydride | Amide |

The anilinoethanol framework is a versatile precursor for the synthesis of nitrogen-containing heterocycles. A significant potential reaction for 2-(4-Amino-2-chloroethylanilino)-1-ethanol is intramolecular cyclization. The anilino nitrogen can act as an internal nucleophile, displacing the chloride from the adjacent chloroethyl group to form a seven-membered diazepane ring system.

Furthermore, the β-amino alcohol structure can react with reagents like thionyl chloride (SOCl₂). Depending on the reaction conditions, this can lead to the formation of either a 1,2,3-oxathiazolidine-2-oxide, a five-membered heterocycle containing nitrogen, sulfur, and oxygen, or the corresponding 1-chloro-(2-alkylamino)ethane hydrochloride. researchgate.netscholaris.ca

Reactions of the Aromatic Amine Group

The primary aromatic amine at the 4-position of the benzene (B151609) ring is highly reactive and can undergo a wide range of transformations characteristic of anilines.

The amino group is a powerful activating group and directs electrophilic substitution to the ortho and para positions. byjus.com Due to the existing substituents, the open positions are ortho to the amino group (positions 3 and 5). Reactions like bromination often proceed uncontrollably to yield polysubstituted products. libretexts.org To achieve monosubstitution, the high reactivity of the amino group can be moderated by first converting it to an acetamide (B32628) (–NHCOCH₃) group. The acetamide is still an ortho, para-director but is less activating, allowing for more controlled substitution. The amino group can then be regenerated by hydrolysis. byjus.comlibretexts.org

A cornerstone reaction of primary aromatic amines is diazotization. Reaction with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary amino group into a diazonium salt (Ar-N₂⁺). noaa.gov This diazonium salt is a highly valuable synthetic intermediate that can be readily replaced by a wide variety of substituents, including –OH, –F, –Cl, –Br, and –CN, through reactions like the Sandmeyer and Schiemann reactions. libretexts.orglibretexts.org This two-step sequence allows for the introduction of functional groups that are not accessible by direct electrophilic substitution.

Finally, the primary amine itself can undergo acylation and alkylation reactions similar to the anilino nitrogen. In the parent molecule, achieving selective reaction at the primary amine over the secondary anilino nitrogen, or vice versa, would require careful selection of reagents and reaction conditions, potentially involving protecting group strategies. mdpi.com

Table 3: Summary of Reactions for the Aromatic Amine Group

| Reaction Class | Reagents | Product/Intermediate | Notes |

|---|---|---|---|

| Electrophilic Substitution (Bromination) | Br₂/H₂O | 3,5-Dibromo derivative | Reaction is rapid; protection may be needed for control. libretexts.org |

| Diazotization | NaNO₂, HCl (0-5 °C) | Arenediazonium salt | Versatile intermediate for further substitution. libretexts.org |

Information regarding "this compound" is currently unavailable in public literature.

Following a thorough review of scientific databases and publications, no specific research data was found for the chemical transformations of the compound “this compound”. Consequently, it is not possible to provide an article on its diazotization, condensation, or polymerization reactions as outlined.

The general principles of these reactions for aromatic amines are well-established; however, the explicit instructions to focus solely on "this compound" prevent the inclusion of generalized information from related compounds. The search did not yield any studies detailing the specific reaction conditions, products, or research findings for this particular molecule. Therefore, the creation of data tables and detailed research findings as requested cannot be fulfilled at this time.

Advanced Applications As Building Blocks in Complex Chemical Synthesis

Precursor for Pharmaceutically Relevant Scaffolds (e.g., Morpholinone derivatives)

The 1,2-amino alcohol functionality within 2-(4-Amino-2-chloroethylanilino)-1-ethanol makes it a suitable precursor for the synthesis of morpholinone derivatives. Morpholinones are a class of heterocyclic compounds that are prevalent in many biologically active molecules and pharmaceuticals. The general synthetic strategy involves the reaction of a β-amino alcohol with an α-haloacetyl halide, such as chloroacetyl chloride, followed by an intramolecular cyclization.

In the case of this compound, the secondary amine would react with chloroacetyl chloride to form an N-substituted chloroacetamide intermediate. Subsequent intramolecular nucleophilic substitution, where the hydroxyl group displaces the chlorine on the newly introduced acetyl group, would lead to the formation of the morpholin-2-one (B1368128) ring. The primary aromatic amino group and the chloroethyl group on the aniline (B41778) ring provide further sites for diversification, allowing for the generation of a library of substituted morpholinone derivatives with potential therapeutic applications.

Table 1: Representative Synthesis of a Morpholinone Derivative

| Reactant 1 | Reactant 2 | Key Intermediate | Product |

| This compound | Chloroacetyl chloride | N-(2-chloroacetyl)-2-(4-amino-2-chloroethylanilino)-1-ethanol | 4-(4-Amino-2-chloroethylphenyl)morpholin-2-one |

Intermediates in the Synthesis of Functionalized Aniline and Chloroethylamine Derivatives

The multiple reactive sites on this compound allow it to serve as a versatile intermediate for the synthesis of a range of functionalized aniline and chloroethylamine derivatives.

Functionalized Aniline Derivatives:

The primary aromatic amino group can undergo a variety of chemical transformations, including diazotization followed by Sandmeyer or Suzuki coupling reactions to introduce a wide array of substituents onto the aromatic ring. Furthermore, it can be acylated or alkylated to generate more complex aniline derivatives. The presence of the chloroethyl and hydroxyethyl (B10761427) substituents on the aniline nitrogen provides additional points for chemical modification, leading to highly functionalized aniline structures that can be used in the development of new materials or as intermediates for active pharmaceutical ingredients.

Chloroethylamine Derivatives:

The chloroethyl group is a reactive handle that can participate in nucleophilic substitution reactions. This allows for the introduction of various functional groups by reacting it with nucleophiles such as amines, thiols, or cyanides. This reactivity is valuable for the synthesis of compounds with potential biological activity, as the chloroethylamine moiety is a known pharmacophore in certain classes of drugs. The synthesis of 2-chloroethylamine (B1212225) hydrochloride from ethanolamine (B43304) and hydrogen chloride is a well-established industrial process.

Building Blocks for Advanced Polymeric Materials and Organic Semiconductors

While no specific research has been found detailing the use of this compound in advanced polymeric materials or organic semiconductors, its structure suggests potential applications in these fields. For instance, the related compound 2-(4-Aminophenyl)ethanol is utilized as a monomer in the preparation of ordered poly(amide-ester)s and in the functionalization of graphene nanoplatelets.

The primary amino group of this compound could be used for the synthesis of polyamides, polyimides, or other condensation polymers. The presence of the chloroethyl group could be exploited for post-polymerization modification, allowing for the introduction of specific functionalities along the polymer chain. The aniline and ethanolamine moieties could also contribute to the electronic properties of the resulting polymers, making them candidates for investigation as organic semiconductors. The development of such materials would require further research to explore the polymerization behavior of this specific monomer and to characterize the properties of the resulting polymers.

Synthesis of Specialized Azo Dyes

Aniline derivatives are fundamental precursors in the synthesis of azo dyes. The primary aromatic amino group of this compound can be diazotized using nitrous acid to form a diazonium salt. This diazonium salt can then be coupled with a variety of electron-rich aromatic compounds, such as phenols, naphthols, or other anilines, to produce a wide range of azo dyes with different colors and properties.

The substituents on the aniline ring, namely the chloroethyl and the N-(2-hydroxyethyl) groups, would be expected to influence the final color of the dye, as well as its solubility and fastness properties. For example, the synthesis of an azo dye by coupling diazotized 4-chloroaniline (B138754) with theophylline (B1681296) has been reported, indicating that chloro-substituted anilines are viable precursors for azo dyes. The general procedure involves the diazotization of the primary aromatic amine in an acidic solution at low temperatures, followed by the addition of the coupling component.

Table 2: General Scheme for Azo Dye Synthesis

| Step | Reactants | Conditions | Product |

| 1. Diazotization | This compound, NaNO₂, HCl | 0-5 °C | 4-(2-(1-hydroxyethan-2-yl)amino)-3-(chloroethyl)benzenediazonium chloride |

| 2. Coupling | Diazonium salt, Coupling Component (e.g., Phenol) | Basic or acidic conditions | Specialized Azo Dye |

The specific shades and properties of the dyes derived from this compound would need to be determined experimentally.

Future Perspectives in Academic Research

Development of Sustainable and Atom-Economical Synthetic Methodologies

The future of synthesizing compounds like 2-(4-Amino-2-chloroethylanilino)-1-ethanol is intrinsically linked to the principles of green chemistry. A primary goal is the development of synthetic routes that are both sustainable and atom-economical. Atom economy is a measure of how efficiently reactant atoms are incorporated into the final desired product, minimizing waste. researchgate.netrsc.org

Current research emphasizes replacing traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste, with more streamlined and environmentally benign alternatives. Key strategies include:

Catalytic C-N Bond Formation: Moving away from stoichiometric reagents towards catalytic systems is crucial. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a prime example, where alcohols and amines are coupled with the liberation of only water as a byproduct. researchgate.netacs.org This approach, often utilizing earth-abundant metal catalysts like iron or manganese, represents a highly atom-economical route to C-N bonds. acs.org

Use of Renewable Feedstocks: Research is exploring the use of bio-based starting materials. For instance, developing pathways to produce key intermediates from renewable resources like sugars or lignin (B12514952) can significantly reduce the environmental footprint of a synthesis. rsc.org

Solvent-Free or Green Solvent Reactions: Minimizing or eliminating the use of volatile organic solvents is another key aspect. Mechanochemical methods (grinding) and reactions in greener solvents like water or bio-derived solvents are gaining prominence. ekb.eg

The table below summarizes key metrics used to evaluate the "greenness" of a chemical synthesis.

| Metric | Description | Goal |

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | Maximize |

| Environmental Factor (E-Factor) | Total mass of waste / Mass of product | Minimize |

| Yield Economy (YE) | Yield (%) / Reaction Time | Maximize |

Integration of Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization

Future applications in this domain include:

Retrosynthesis Prediction: AI algorithms can analyze vast databases of chemical reactions to propose novel and efficient synthetic pathways to a target molecule.

Reaction Condition Optimization: Machine learning models can predict the outcome of a reaction (e.g., yield) based on various parameters like temperature, solvent, catalyst, and concentration. This allows for the in silico optimization of reaction conditions before any experiments are run. technologynetworks.com

Automated Synthesis: AI-driven software can be connected to automated synthesis platforms ("molecule-making machines"). technologynetworks.com The AI can design an experiment, instruct the robot to perform it, analyze the results in real-time, and then use that data to design the next, improved experiment in a closed feedback loop. technologynetworks.com This accelerates the discovery process exponentially.

Exploration of Unconventional Activation Methods

Traditional organic synthesis often relies on thermal heating to provide the activation energy for reactions. Future research will increasingly explore unconventional methods for activating molecules, which can lead to unique reactivity, higher selectivity, and improved energy efficiency.

Photoredox Catalysis: This method uses visible light to initiate chemical reactions via single-electron transfer pathways. It has emerged as a powerful tool for forming challenging bonds, including C-N bonds, under exceptionally mild conditions. For the synthesis of amino alcohols, photocatalysis could enable novel couplings that are not feasible with thermal methods. westlake.edu.cn

Electrosynthesis: Using electricity to drive chemical reactions offers a high degree of control and avoids the need for chemical oxidants or reductants, making processes inherently greener. The electrochemical synthesis of amino alcohols is an area of growing interest.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture. This technique has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds, and holds promise for accelerating the formation of anilino-ethanols. plos.org

Sonochemistry: The application of ultrasound can induce high-energy chemical reactions through acoustic cavitation. This can promote reactions at lower temperatures and pressures than conventional methods.

The table below compares conventional and unconventional activation methods.

| Activation Method | Energy Source | Advantages | Potential Application |

| Conventional Thermal | Heat (conduction/convection) | Well-established, scalable | Standard laboratory and industrial synthesis |

| Photochemistry | Light (UV/Visible) | Mild conditions, unique reactivity, high selectivity | Asymmetric synthesis, radical reactions |

| Electrochemistry | Electricity | High control, avoids chemical redox agents, sustainable | C-N bond formation, oxidation/reduction steps |

| Microwave Chemistry | Microwave Irradiation | Rapid heating, reduced reaction times, often higher yields | High-throughput synthesis, process intensification |

| Sonochemistry | Ultrasound | Enhanced reaction rates, can initiate difficult reactions | Heterogeneous reactions, radical generation |

Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Probes

A deep understanding of reaction mechanisms is critical for optimizing existing synthetic methods and discovering new ones. Traditional methods of analysis, which involve taking samples from a reaction at different times, can miss short-lived, crucial intermediates. The future lies in the use of advanced in-situ (in the reaction vessel) and operando (while the reaction is running) spectroscopic techniques.

These methods allow researchers to "watch" a chemical reaction as it happens, providing a wealth of data on reaction kinetics, intermediates, and catalyst behavior.

In-Situ NMR and IR Spectroscopy: By placing probes directly into the reaction vessel, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can track the concentration of reactants, products, and intermediates in real-time. This provides invaluable kinetic data and can help identify transient species that are key to the reaction mechanism.

Raman Spectroscopy: This technique is particularly useful for monitoring reactions in aqueous solutions and for studying the vibrational modes of catalyst structures, providing insight into how they function during the reaction.

UV-Vis Spectroscopy: For reactions involving colored species, such as many transition metal catalysts or organic dyes, UV-visible spectroscopy is a powerful tool for monitoring the concentration and state of these species throughout the reaction. Job's method of continuous variation using UV-Vis titration, for example, can help determine the stoichiometry of a catalyst-ligand complex formed in situ. rsc.org

By combining the data from these real-time probes with computational modeling, chemists can build highly accurate models of reaction mechanisms. This detailed understanding will be essential for the rational design of the next generation of catalysts and synthetic methods for producing complex molecules like this compound.

Q & A

Q. What are the established synthetic routes for 2-(4-Amino-2-chloroethylanilino)-1-ethanol, and what key reaction conditions influence yield and purity?

Methodological Answer: A common synthetic approach involves nucleophilic substitution reactions. For example, reacting 4-chloroaniline derivatives with brominated ethanone intermediates (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Stoichiometry : A 1:1 molar ratio of amine to brominated ethanone minimizes side products.

- Purification : Recrystallization from ethanol yields colorless crystals with >84% purity .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray crystallography : Determines bond lengths, dihedral angles (e.g., 3.14° between aromatic rings), and absence of hydrogen bonding .

- NMR spectroscopy : ¹H and ¹³C NMR identify protons (e.g., -NH and -OH groups) and carbon environments. For example, the ethanol moiety shows characteristic δ~3.6 ppm (CH₂) and δ~4.8 ppm (OH) .

- Mass spectrometry : Confirms molecular weight (e.g., m/z 280.14 for C₁₄H₁₁Cl₂NO) .

Q. What preliminary in vitro assays are recommended to assess its biological activity, particularly in neurological targets?

Methodological Answer:

- Receptor-binding assays : Screen for serotonin (5-HT) and dopamine receptor modulation using radioligand displacement (e.g., [³H]-5-HT in HEK293 cells) .

- Enzyme inhibition studies : Test acetylcholinesterase (AChE) or monoamine oxidase (MAO) activity via spectrophotometric methods .

- Cellular viability assays : Use MTT or resazurin assays in neuronal cell lines (e.g., SH-SY5Y) to assess cytotoxicity .

Advanced Research Questions

Q. How can computational chemistry be utilized to predict the compound's interaction with neurotransmitter receptors?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model binding poses in serotonin receptor (5-HT1A) active sites. Parameters include Lamarckian genetic algorithms and grid boxes centered on crystallographic ligand coordinates .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to assess stability and binding free energy (MM-PBSA analysis) .

- QSAR modeling : Corporate substituent effects (e.g., Cl and NH₂ groups) to predict affinity trends across receptor subtypes .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data in receptor binding assays?

Methodological Answer:

- Reproducibility checks : Validate assay conditions (e.g., buffer pH, temperature) and ligand purity (HPLC ≥98%) .

- Orthogonal assays : Combine radioligand binding with functional assays (e.g., cAMP accumulation for GPCR activity) .

- Crystallographic validation : Co-crystallize the compound with target receptors to resolve steric or electronic mismatches .

Q. What methodologies optimize the compound's enantiomeric purity, and how does chirality impact its pharmacological profile?

Methodological Answer:

- Chiral chromatography : Use HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane:isopropanol mobile phases to separate enantiomers .

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during ketone reduction steps .

- Pharmacological impact : Test enantiomers in vitro (e.g., R-enantiomer may show 10-fold higher 5-HT1A affinity than S-enantiomer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.